N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide
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Overview
Description
N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of chromene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide typically involves the following steps:
Formation of 2,2-Dimethyl-2H-chromene: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The chromene derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced chromene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial in cancer progression and response to hypoxia.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene derivatives: These compounds share the chromene core structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide functional group also show comparable pharmacological properties.
Properties
CAS No. |
89764-18-1 |
---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethylchromen-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H21NO2/c1-20(2)12-10-17-14-15(8-9-18(17)23-20)11-13-21-19(22)16-6-4-3-5-7-16/h3-10,12,14H,11,13H2,1-2H3,(H,21,22) |
InChI Key |
XLJTYOUWFVTRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CCNC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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